molecular formula C20H34O5 B1244473 11,12,15-theta

11,12,15-theta

Cat. No.: B1244473
M. Wt: 354.5 g/mol
InChI Key: PRMWQIVYOYCJQC-YZSNCDGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,12,15-Trihydroxyeicosatrienoic acid (11,12,15-THETA) is a metabolite of arachidonic acid generated via the 15-lipoxygenase pathway . This eicosanoid is a significant endothelium-derived relaxing factor (EDRF) and has been identified as a key mediator in acetylcholine-induced vasorelaxation in models such as the rabbit aorta . Its primary mechanism of action involves the activation of potassium (K+) channels in vascular smooth muscle cells, leading to membrane hyperpolarization and subsequent vasodilation . The relaxation induced by 11,12,15-THETA can be inhibited by elevated extracellular potassium concentrations, further confirming the role of K+-channel activation . Biosynthetically, it is produced from 15-HPETE (15-hydroperoxyeicosatetraenoic acid), which can undergo enzymatic rearrangement by cytochrome P450 enzymes, such as hydroperoxide isomerase, to form epoxy intermediates, ultimately resulting in the trihydroxy derivative . This pathway is distinct from the nitric oxide and prostacyclin pathways, positioning 11,12,15-THETA as a crucial non-NO, non-prostaglandin endothelium-derived hyperpolarizing factor (EDHF) . Research applications for 11,12,15-THETA are primarily focused on investigating vascular homeostasis, endothelial function, and the complex roles of eicosanoids in cardiovascular physiology and pathophysiology . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(5Z,8Z,13E,15S)-11,12,15-trihydroxyicosa-5,8,13-trienoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-9-12-17(21)15-16-19(23)18(22)13-10-7-5-4-6-8-11-14-20(24)25/h4,6-7,10,15-19,21-23H,2-3,5,8-9,11-14H2,1H3,(H,24,25)/b6-4-,10-7-,16-15+/t17-,18?,19?/m0/s1

InChI Key

PRMWQIVYOYCJQC-YZSNCDGGSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C(C(C/C=C\C/C=C\CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC(C(CC=CCC=CCCCC(=O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Formation

11,12,15-THETA is produced through the metabolism of arachidonic acid by lipoxygenase enzymes. Specifically, it is formed from 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA) via hydrolysis by soluble epoxide hydrolase (sEH) . The structure of 11,12,15-THETA includes three hydroxyl groups that contribute to its biological activity.

Biological Functions

1. Vasodilation:
11,12,15-THETA acts as an endothelium-derived hyperpolarizing factor (EDHF), mediating vasodilation in various vascular tissues. Studies have shown that it induces relaxation of rabbit aorta by activating potassium channels, leading to membrane hyperpolarization .

2. Endothelium-Dependent Relaxation:
Research indicates that 11,12,15-THETA is involved in endothelium-dependent relaxation mechanisms alongside nitric oxide and prostacyclin. It has been demonstrated that this compound can mediate relaxations induced by acetylcholine in vascular smooth muscle .

Therapeutic Applications

1. Cardiovascular Health:
Given its vasodilatory properties, 11,12,15-THETA has potential applications in treating cardiovascular diseases characterized by endothelial dysfunction and hypertension. Its role as an EDHF suggests it could be beneficial in conditions where nitric oxide pathways are impaired .

2. Inflammatory Conditions:
The compound's involvement in the arachidonic acid pathway positions it as a candidate for research into anti-inflammatory therapies. It may modulate inflammatory responses through its effects on vascular tone and endothelial function .

Case Study 1: Vascular Relaxation Mechanisms

A study conducted on rabbit aorta demonstrated that the application of 11,12,15-THETA resulted in significant relaxation of precontracted vessels. The mechanism was linked to increased potassium ion conductance and subsequent hyperpolarization of smooth muscle cells .

Case Study 2: Endothelial Function in Hypertension

In a model of hypertension induced by high salt intake, the administration of 11,12,15-THETA showed improvement in endothelial function as evidenced by reduced blood pressure and enhanced vasodilation responses to acetylcholine .

Data Table: Summary of Biological Effects

EffectMechanismReference
VasodilationK+ channel activation
Endothelium-dependent relaxationHyperpolarization of smooth muscle
Modulation of inflammationArachidonic acid pathway influence

Chemical Reactions Analysis

Acid Hydrolysis and Stability

The epoxy group in 15-H-11,12-EETA is highly reactive under acidic conditions, leading to non-enzymatic hydrolysis:

  • pH Sensitivity : At pH 3.0, 15-H-11,12-EETA has a half-life of ~50 seconds, rapidly forming THETAs .

  • Regioselectivity : Acid hydrolysis produces 11,12,15-THETA (68%) and 11,14,15-THETA (32%) .

Key Finding : Pretreatment with sEH inhibitors (e.g., AUDA) increases 15-H-11,12-EETA accumulation by 40% in rabbit aortic endothelial cells, confirming enzymatic regulation .

Biological Activity and Downstream Effects

11,12,15-THETA exhibits vasoactive properties through:

  • K⁺ Channel Activation : At 10⁻⁴ M, it increases outward K⁺ current in vascular smooth muscle cells, inducing hyperpolarization and vasodilation .

  • Antagonism by KCl : Vasorelaxation is abolished by 20 mM KCl, confirming K⁺-dependent mechanisms .

Parameter11,12,15-THETA11,14,15-THETA
Vasorelaxation EC₅₀1.2 μMNo activity
HyperpolarizationYes (ΔVₘ = -15 mV)No

Stereochemical Specificity

The biological activity of 11,12,15-THETA is stereospecific:

  • Active Isomer : 11(R),12(S),15(S)-THETA is the only configuration that mimics endogenous vasodilation .

  • Chromatographic Confirmation : Reverse-phase HPLC and GC/MS distinguish it from inactive stereoisomers (e.g., 11(S),12(R),15(R)-THETA) .

Oxidative and Electrophilic Reactions

11,12,15-THETA is metabolized further via:

  • 15-Hydroxyprostaglandin Dehydrogenase : Oxidized to 15-oxo-ETE, a reactive electrophile that alkylates cysteine residues in proteins .

  • Phospholipid Incorporation : Acylated into phosphatidylinositol and phosphatidylethanolamine, altering membrane signaling .

Preparation Methods

Asymmetric Synthesis of Stereoisomers

The stereochemical configuration of 11,12,15-THETA is critical for its biological activity. Early synthetic efforts focused on producing all eight possible stereoisomers to identify the active form. A triply convergent asymmetric synthesis route was developed, leveraging copper-mediated cross-coupling of α,β-dialkoxystannanes with organic electrophiles (Figure 1). Key steps included:

  • Stannane Preparation : α,β-Dialkoxystannanes were synthesized with defined stereochemistry at the 11-, 12-, and 15-hydroxyl groups.

  • Cross-Coupling : Copper-mediated coupling reactions ensured retention of stereochemistry during carbon-carbon bond formation.

  • Orthogonal Protection : Dialkylthionocarbamates served as temporary protective groups for hydroxyl moieties, enabling selective deprotection.

Of the eight stereoisomers, only 11(R),12(S),15(S)-THETA matched the natural compound in chromatographic behavior (reverse-phase HPLC retention time: 17.5–18.5 minutes) and bioactivity.

Table 1: Bioactivity of Synthetic 11,12,15-THETA Stereoisomers

StereoisomerVasorelaxation (%)K+ Current Increase (%)
11(R),12(S),15(S)-THETA69 ± 5119 ± 36
11(S),12(R),15(S)-THETA2220 ± 2
Other isomers<5Inactive
Data sourced from rabbit aortic ring assays and patch-clamp studies.

Large-Scale Production Challenges

Scalability remains a hurdle due to:

  • Stereochemical Complexity : Multi-step protection/deprotection strategies increase synthesis time.

  • Low Yields : Cross-coupling reactions typically yield <30% of the desired product.

  • Purification Demands : Reverse-phase HPLC is required to isolate the active isomer from stereochemical impurities.

Enzymatic Biosynthesis in Vascular Tissue

15-Lipoxygenase Pathway

In vascular endothelial cells, 11,12,15-THETA is biosynthesized via sequential enzymatic reactions:

  • 15-LO Activation : Arachidonic acid is oxidized to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) by 15-LO.

  • Hydroperoxide Isomerization : 15(S)-HPETE is converted to 11,12-epoxyeicosatrienoic acid (11,12-EET) via hydroperoxide isomerase.

  • Epoxide Hydrolysis : Soluble epoxide hydrolase (sEH) hydrolyzes 11,12-EET to yield 11,12,15-THETA.

Table 2: Enzymatic Activity in IL-13-Treated Aortas

ParameterControl AortasIL-13-Treated Aortas
15-LO mRNA Expression1.0 ± 0.24.3 ± 0.6*
THETA Production (nmol/g)12.4 ± 1.838.9 ± 5.2*
Vasorelaxation Response45 ± 7%82 ± 9%*
*Data normalized to control; p < 0.01.

Interleukin-13 (IL-13) upregulates 15-LO expression by 4.3-fold in rabbit aortas, enhancing 11,12,15-THETA synthesis and vasodilatory capacity.

Endothelial Cell Culture Models

Primary endothelial cells treated with IL-13 for 36 hours show a time-dependent increase in 15-LO activity:

  • RNA Isolation : Quick Prep micro mRNA kits yield 3 μg RNA per 10^6 cells.

  • RT-PCR Amplification : Intron-spanning primers (5′-GTC CCC CAC CTG CGA TAC ACC-3′ and 5′-TCC CTC ACA GCC TCG TCG GTT-3′) confirm 15-LO upregulation.

  • Metabolite Extraction : Ethanol precipitation and octadecylsilyl column chromatography isolate THETAs with >90% purity.

Analytical Validation of 11,12,15-THETA

Chromatographic Techniques

  • Reverse-Phase HPLC :

    • Column: C-18 (5 μm, 4.6 × 250 mm)

    • Solvent: Acetonitrile/water (0.1% acetic acid) gradient

    • Retention Time: 17.5–18.5 minutes.

  • Gas Chromatography/Mass Spectrometry (GC/MS) :

    • Derivatization: Trimethylsilyl ethers

    • Characteristic Ions: m/z 585 [M+1], 569 [M-15], 405 [M-179].

Figure 2: GC/MS Spectrum of 11(R),12(S),15(S)-THETA

  • Base Peak: m/z 173 [(CH3)3SiO-(CH2)4-CH3]

  • Diagnostic Ion: m/z 283 [(CH3)3SiO-CH-(CH2-CH=CH)2-(CH2)3-COOCH3].

Functional Assays

  • Vasorelaxation Assays :

    • Rabbit aortic rings precontracted with phenylephrine (10^-6 M).

    • 11(R),12(S),15(S)-THETA (10^-7–10^-4 M) induces 69 ± 5% relaxation, blocked by apamin (10^-7 M).

  • Patch-Clamp Electrophysiology :

    • Outward K+ current increases by 119 ± 36% at +60 mV in aortic smooth muscle cells.

Comparative Analysis of Synthesis vs. Biosynthesis

Table 3: Pros and Cons of Preparation Methods

MethodAdvantagesLimitations
Chemical Synthesis Stereochemical controlLow yields (20–30%)
Scalable with optimizationHigh purification costs
Enzymatic Biosynthesis High specificityDependent on cytokine regulation
Physiologically relevantTime-intensive (36-hour incubation)

Q & A

Q. Q. How can researchers optimize in vitro assays to distinguish 11,12,15-THETA’s direct receptor interactions from indirect signaling effects?

  • Methodological Answer : Use receptor antagonists (e.g., apamin for K+ channels) to isolate direct effects. CRISPR-Cas9 knockout models eliminate putative receptors. Single-cell calcium imaging or patch-clamp electrophysiology provides real-time mechanistic insights. Parallel experiments with structurally inert analogs control for nonspecific effects .

Q. What validation criteria are essential when developing a new antibody-based assay for 11,12,15-THETA?

  • Methodological Answer : Validate cross-reactivity (<5% against analogs), spike-and-recovery rates (80–120%), and inter-/intra-assay precision (CV <15%). Parallel analysis with a gold-standard method (e.g., LC-MS/MS) establishes concordance. Document antibody lot-to-lot variability and storage stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.